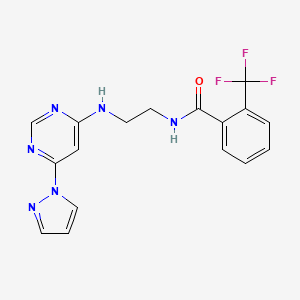

N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(trifluoromethyl)benzamide

Description

This compound features a pyrimidine core substituted with a pyrazole moiety at the 6-position, connected via an ethylamino linker to a 2-(trifluoromethyl)benzamide group. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the pyrimidine-pyrazole scaffold is common in kinase inhibitors due to its ability to engage in hydrogen bonding and π-π interactions. The molecular formula is estimated as C₁₇H₁₄F₃N₇O, with a molecular weight of ~389 g/mol (calculated). Its Smiles string is O=C(NCCNc1cc(-n2cccn2)ncn1)C(c1ccccc1C(F)(F)F).

Properties

IUPAC Name |

N-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3N6O/c18-17(19,20)13-5-2-1-4-12(13)16(27)22-8-7-21-14-10-15(24-11-23-14)26-9-3-6-25-26/h1-6,9-11H,7-8H2,(H,22,27)(H,21,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKEYVGHXYMHROD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCNC2=CC(=NC=N2)N3C=CC=N3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(trifluoromethyl)benzamide is a synthetic compound that belongs to the class of heterocyclic compounds, characterized by the presence of pyrazole and pyrimidine rings. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 373.34 g/mol. The structural components include:

- A trifluoromethyl group, which enhances lipophilicity and may influence biological activity.

- A pyrazole ring, known for various biological properties including anti-inflammatory and anticancer activities.

- A pyrimidine moiety that often participates in interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. The trifluoromethyl group may enhance binding affinity, while the pyrazole and pyrimidine rings can facilitate interactions with nucleic acids or proteins.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole and pyrimidine exhibit significant anticancer properties. For instance, compounds structurally related to N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(trifluoromethyl)benzamide have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF7 (Breast Cancer) | 3.79 | |

| Compound B | A549 (Lung Cancer) | 26.00 | |

| Compound C | HCT116 (Colon Cancer) | 7.40 |

These findings suggest that modifications in the structure can lead to enhanced cytotoxicity against specific cancer types.

Antimicrobial Activity

In addition to anticancer effects, compounds similar to N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(trifluoromethyl)benzamide have been evaluated for their antimicrobial properties. For example, pyrazolo[3,2-d]pyrimidine derivatives have demonstrated activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM, indicating potential as anti-tubercular agents .

Study on Antitumor Activity

A study focused on a series of substituted pyrazole derivatives revealed that specific modifications led to enhanced antitumor activity against various cell lines. The study highlighted that compounds with similar structural motifs as N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(trifluoromethyl)benzamide exhibited significant inhibition of tumor growth in vitro, with some derivatives showing IC50 values below 10 µM .

Evaluation of Cytotoxicity

The cytotoxic effects of N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(trifluoromethyl)benzamide were assessed using human embryonic kidney (HEK293) cells. Results indicated that the compound was non-toxic at concentrations effective against cancer cells, suggesting a favorable therapeutic index .

Scientific Research Applications

Janus Kinase Inhibition

The primary application of this compound is as a Janus kinase inhibitor . JAKs play a pivotal role in the signaling pathways of several cytokines and growth factors, which are involved in immune regulation and inflammation. Inhibition of JAKs has been shown to be effective in treating autoimmune diseases, certain cancers, and other conditions associated with dysregulated immune responses. For instance, studies have demonstrated that compounds structurally similar to N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(trifluoromethyl)benzamide exhibit significant inhibitory effects on JAK2, which is implicated in myeloproliferative disorders and other malignancies .

Anti-Cancer Properties

Research indicates that this compound can also exhibit anti-cancer properties . By inhibiting JAK signaling pathways, it may reduce tumor growth and metastasis in various cancer models. The modulation of JAK activity can lead to decreased proliferation of cancer cells and enhanced apoptosis, making it a candidate for further development in oncology .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation through its action on JAKs. Inhibitors like this one can potentially treat conditions such as rheumatoid arthritis and psoriasis by dampening the inflammatory response mediated by cytokines like IL-6 and IL-23 .

Case Study 1: JAK Inhibition in Autoimmune Diseases

A study published in the Journal of Medicinal Chemistry explored a series of pyrimidine derivatives, including compounds similar to N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(trifluoromethyl)benzamide, demonstrating their efficacy as selective JAK inhibitors. The results indicated that these compounds significantly reduced inflammatory markers in animal models of rheumatoid arthritis .

Case Study 2: Anti-Cancer Activity

Another research article investigated the anti-cancer effects of JAK inhibitors in hematological malignancies. The study highlighted that compounds with structural similarities to N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(trifluoromethyl)benzamide effectively inhibited cell proliferation and induced apoptosis in cancer cell lines expressing high levels of JAK activity .

Data Tables

| Application | Mechanism | Potential Benefits |

|---|---|---|

| Janus Kinase Inhibition | Inhibits JAK signaling pathways | Treats autoimmune diseases |

| Anti-Cancer Properties | Reduces tumor growth via apoptosis | Potential therapy for various cancers |

| Anti-inflammatory Effects | Modulates cytokine signaling | Alleviates symptoms of inflammatory diseases |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Features of Comparable Compounds

Substituent Effects on Pharmacological Properties

- Trifluoromethyl (CF₃) vs. Chlorophenoxy: The target compound’s CF₃ group increases lipophilicity (logP ~3.2 estimated) compared to the 4-chlorophenoxy group in the analogue (logP ~2.8). This enhances membrane permeability but may reduce aqueous solubility .

- Pyrimidine-Pyrazole Core: Shared across all compounds, this scaffold is critical for ATP-binding site interactions in kinases.

- Linker Diversity : ’s compound uses ethoxy linkers, improving solubility but introducing synthetic complexity. The target’s simpler ethyl linker balances synthetic feasibility and pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.